1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 477712-95-1
VCID: VC4710681
InChI: InChI=1S/C11H8ClN5O/c12-8-1-3-9(4-2-8)17-11(18)10(5-14-17)16-7-13-6-15-16/h1-7,14H
SMILES: C1=CC(=CC=C1N2C(=O)C(=CN2)N3C=NC=N3)Cl
Molecular Formula: C11H8ClN5O
Molecular Weight: 261.67

1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

CAS No.: 477712-95-1

Cat. No.: VC4710681

Molecular Formula: C11H8ClN5O

Molecular Weight: 261.67

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol - 477712-95-1

Specification

CAS No. 477712-95-1
Molecular Formula C11H8ClN5O
Molecular Weight 261.67
IUPAC Name 2-(4-chlorophenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C11H8ClN5O/c12-8-1-3-9(4-2-8)17-11(18)10(5-14-17)16-7-13-6-15-16/h1-7,14H
Standard InChI Key SKZSGQYJIIOKJZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=O)C(=CN2)N3C=NC=N3)Cl

Introduction

Chemical Identity and Structural Analysis

The compound’s systematic IUPAC name, 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, reflects its molecular architecture: a pyrazole ring (positions 1 and 4 substituted with chlorophenyl and triazole groups, respectively) and a hydroxyl group at position 5 . Key identifiers include:

PropertyValueSource
CAS Registry Number477712-95-1Molcore
Molecular FormulaC₁₁H₈ClN₅OMolcore
Molecular Weight261.67 g/molMolcore
Purity≥97%Molcore

The structure combines aromatic and heteroaromatic systems, with the chlorophenyl group enhancing lipophilicity and the triazole contributing to hydrogen-bonding capabilities. X-ray crystallography of analogous pyrazole derivatives (e.g., 1-(4-chlorophenyl)pyrazol-3-ol) reveals monoclinic crystal systems (space group P2₁/c), suggesting potential similarities in packing efficiency .

Synthesis and Purification Methods

Purification Techniques

The patent US10538493B2 outlines crystallization methods for purifying related pyrazole derivatives :

  • Cooling Crystallization: Reducing solution temperature to exploit decreased solubility.

  • Evaporative Crystallization: Solvent removal under reduced pressure or elevated temperatures.

  • Hybrid Approaches: Combining cooling and evaporation for optimal yield.

Key parameters include:

  • Solvents: Anisole or cyclopentyl methyl ether .

  • Temperature Range: 0°C to solvent boiling point .

  • Seeding: 0.01–1% seed crystals to control polymorphism .

A representative protocol involves dissolving crude product in anisole at 88°C, phase separation, cooling to −10°C, and vacuum filtration, yielding 86.7% pure product .

PropertyValueSource
Melting Point~180°C (DSC onset)Patent
Density~1.4 g/cm³Chemsrc
SolubilityLow in water; moderate in polar aprotic solventsPatent

The hydroxyl and triazole groups confer moderate polarity, while the chlorophenyl group enhances hydrophobic interactions.

Crystallography and Polymorphism

Polymorph control is critical for pharmaceutical intermediates. The patent describes Polymorph I of 1-(4-chlorophenyl)pyrazol-3-ol, characterized by X-ray diffraction peaks at 2θ = 9.2°, 11.2°, and 18.4° . Similar analysis for 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol would likely reveal multiple crystal forms, necessitating strict process control to ensure consistency.

Applications in Pharmaceutical Chemistry

As an API intermediate, this compound’s utility stems from its dual heterocyclic system:

  • Pyrazole Core: Common in NSAIDs (e.g., Celecoxib) and antifungal agents.

  • 1,2,4-Triazole: Found in antifungals (Voriconazole) and anticancer agents .

Molcore emphasizes its use in ISO-certified manufacturing processes, highlighting compliance with pharmaceutical quality standards . Derivatives of similar compounds exhibit antimicrobial and anticancer activities in preclinical studies .

Recent Advances and Future Directions

Recent PMC studies synthesize triazolyl-pyrazole hybrids with 84–90% yields via optimized cyclocondensation . Future research could explore:

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.

  • Process Optimization: Continuous-flow synthesis to improve scalability .

  • Polymorph Screening: Identifying forms with superior stability and solubility.

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